molecular formula C14H26N2O2 B8073164 tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate

tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate

Cat. No.: B8073164
M. Wt: 254.37 g/mol
InChI Key: CCEGXOJKJCOJFW-UHFFFAOYSA-N
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Description

tert-Butyl (7-aminospiro[35]nonan-2-yl)carbamate is an organic compound with the molecular formula C14H26N2O2 It is a spiro compound, meaning it contains a bicyclic system with a single atom common to both rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride etherate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the spirocyclic system can be reduced to form alcohols.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted carbamates, depending on the specific reaction and conditions used.

Scientific Research Applications

tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.

    This compound derivatives: Various derivatives with modifications to the amino or carbamate groups, offering different reactivity and applications.

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

tert-butyl N-(7-aminospiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-8-14(9-11)6-4-10(15)5-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEGXOJKJCOJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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